![molecular formula C24H24N2O4S B4899688 3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that this compound can interact with specific enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole in lab experiments is its potential for use as a novel therapeutic agent. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole. One potential direction is the investigation of its potential use in the treatment of specific diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of new synthetic methods for the production of this compound, which could lead to improved yields and reduced costs.
Synthesis Methods
The synthesis of 3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxybenzaldehyde, 4-methylphenylsulfonylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through a multistep process that involves the formation of an intermediate product, which is subsequently converted to the final product through cyclization and elimination reactions.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-tumor, and anti-cancer agent. Additionally, this compound has been investigated for its ability to inhibit the activity of specific enzymes and receptors, which could lead to the development of novel therapeutics.
properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-4-14-22(15-5-17)31(27,28)26-24(19-8-12-21(30-3)13-9-19)16-23(25-26)18-6-10-20(29-2)11-7-18/h4-15,24H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASFXIYWGYPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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